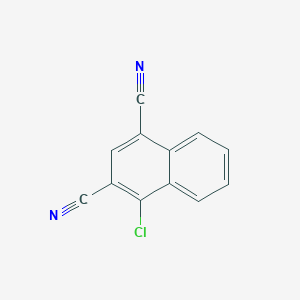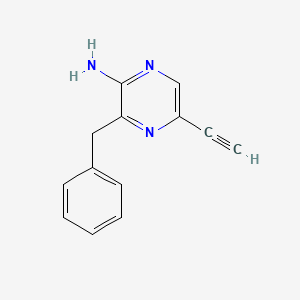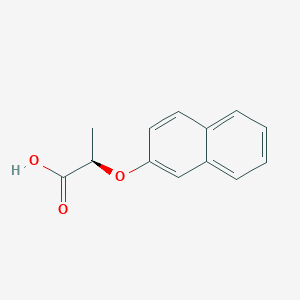
4-Chloronaphthalene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloronaphthalene-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H5ClN2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two nitrile groups attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Sandmeyer reaction, where a diazonium salt is formed from an amine precursor and then reacted with copper(I) chloride to introduce the chlorine atom . The nitrile groups can be introduced through a palladium-catalyzed cyanation reaction .
Industrial Production Methods
Industrial production of 4-Chloronaphthalene-1,3-dicarbonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloronaphthalene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
4-Chloronaphthalene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 4-Chloronaphthalene-1,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
Uniqueness
4-Chloronaphthalene-1,3-dicarbonitrile is unique due to the presence of two nitrile groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various applications compared to its mono-nitrile counterparts .
Propriétés
Numéro CAS |
61499-38-5 |
|---|---|
Formule moléculaire |
C12H5ClN2 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
4-chloronaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C12H5ClN2/c13-12-9(7-15)5-8(6-14)10-3-1-2-4-11(10)12/h1-5H |
Clé InChI |
WEPUJWDLXREDMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2Cl)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)




![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)

![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)
![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
